3-Methyl-3-propylpyrrolidine-2,5-dione

Analytical Chemistry Reference Standards Chemical Purity

3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4) features a defined 3-methyl-3-propyl substitution that imparts unique steric and lipophilic properties essential for analytical reference standards (HPLC/GC calibration) and as a building block in drug discovery. White crystalline solid (mp 76-77°C). Generic substitution with other succinimides compromises analytical and synthetic reproducibility—authenticated, high-purity material is non-negotiable.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 1497-19-4
Cat. No. B074871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-propylpyrrolidine-2,5-dione
CAS1497-19-4
Synonymsmethylpropylsuccinimide
methylpropylsuximide
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCCC1(CC(=O)NC1=O)C
InChIInChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11)
InChIKeyVXXGMHKGORIRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4) Purity and Chemical Identity Reference for Scientific Procurement


3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4), also known as α-Methyl-α-propylsuccinimide, is a substituted succinimide derivative within the 2,5-pyrrolidinedione class. It is commercially available as a high-purity, white crystalline solid. This compound serves primarily as a specialty organic building block and an analytical reference standard for research applications . Its chemical identity is well-defined by a molecular formula of C8H13NO2, a molecular weight of 155.19 g/mol, and a melting point range of 76-77 °C .

Why 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4) Cannot Be Substituted with Other Succinimides


Generic substitution within the substituted succinimide class is not scientifically valid due to the structure-specific influence of the 3-position alkyl substituents on key physicochemical and biological properties. The specific combination of a methyl and a propyl group on the pyrrolidine ring at the 3-position (α-position) of this compound dictates its unique steric and electronic profile, which in turn affects solubility, melting point, and potentially its metabolic stability or target engagement if used in a biological context [1]. Even a subtle change, such as replacing the 3-methyl-3-propyl substitution pattern with an ethyl group or an N-substitution, would result in a different compound (e.g., ethosuximide or N-methylsuccinimide) with a distinct, non-interchangeable property profile. The quantitative data provided below establishes the specific benchmark for this molecule against which any potential alternative must be measured for applications requiring precise analytical or synthetic control.

Quantitative Evidence for 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4) Differentiation


Procurement Benchmark: Minimum Assay Purity of ≥99% for 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4)

The primary commercial grade of this compound from a major scientific supplier is specified with a minimum assay purity of ≥99% . This high purity level is critical for its use as a reference standard in analytical method development and validation.

Analytical Chemistry Reference Standards Chemical Purity

Thermophysical Benchmark: Consistent Melting Point of 76-77 °C for 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4)

The melting point of 3-Methyl-3-propylpyrrolidine-2,5-dione is consistently reported across multiple authoritative sources to be 76-77 °C (lit.) . This reproducible value serves as a key identity and purity indicator.

Physical Chemistry Thermal Analysis Material Characterization

Computational Property Benchmark: Predicted pKa of 9.70 for 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4)

The predicted pKa of 9.70 ± 0.50 for this compound indicates its behavior as a weak acid in aqueous solution. This property is dictated by the electron-donating effects of the 3-methyl and 3-propyl groups on the imide nitrogen's acidity.

Computational Chemistry Physical Organic Chemistry Ionization State

Primary Application Scenarios for Procuring 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4)


Use as an Analytical Reference Standard for HPLC/GC Method Development and System Suitability Testing

The high assay purity (≥99%) and well-characterized physical properties of 3-Methyl-3-propylpyrrolidine-2,5-dione make it suitable for use as a reference standard. In analytical chemistry, a compound with a defined purity and a consistent retention time is required to calibrate instruments like HPLC or GC, validate new analytical methods, or perform system suitability checks before running critical sample sequences . Its specific chemical identity ensures that it is not confused with other succinimide analogs that might be present in complex mixtures.

Specialty Building Block in Medicinal Chemistry and Organic Synthesis

As a substituted pyrrolidine-2,5-dione, this compound serves as a versatile building block for synthesizing more complex molecules, particularly in early-stage drug discovery . The specific 3-methyl-3-propyl substitution pattern offers a unique combination of steric bulk and lipophilicity, which can be strategically introduced into a lead compound to modulate its metabolic stability or target binding affinity. Procuring this specific compound in high purity ensures that downstream synthetic steps are not compromised by side reactions from impurities.

Quality Control (QC) and Identity Verification in Pharmaceutical Intermediate Production

For processes where 3-Methyl-3-propylpyrrolidine-2,5-dione is a known impurity, byproduct, or intermediate, procurement of a high-purity, authenticated sample is essential. This compound can be used as a primary standard for impurity profiling or as a reference marker for identity confirmation using techniques like melting point determination, IR spectroscopy, or NMR . The reproducible melting point (76-77 °C) provides a simple and immediate QC check upon receipt and before use in a regulated environment.

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